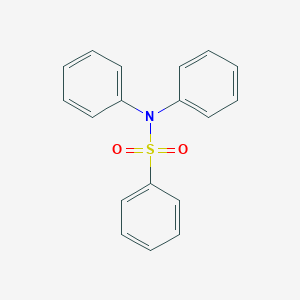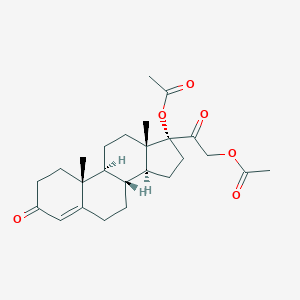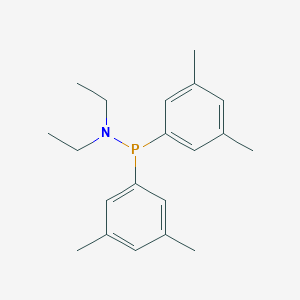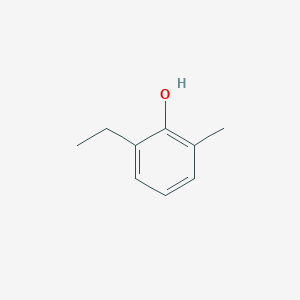
2-Ethyl-6-methylphenol
Descripción general
Descripción
2-Etil-6-metilfenol, también conocido como 6-etil-o-cresol, es un compuesto orgánico con la fórmula molecular C₉H₁₂O. Es un derivado del fenol y se caracteriza por la presencia de un grupo etilo y un grupo metilo unidos al anillo de benceno. Este compuesto se encuentra comúnmente en productos naturales como el aceite de tomillo y el aceite de eucalipto .
Aplicaciones Científicas De Investigación
El 2-Etil-6-metilfenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por posibles usos terapéuticos debido a sus propiedades bioactivas.
Industria: Utilizado en la producción de productos farmacéuticos, fragancias y otros productos químicos
Mecanismo De Acción
El mecanismo de acción del 2-Etil-6-metilfenol implica su interacción con componentes celulares, lo que lleva a efectos antimicrobianos y antifúngicos. Se dirige a las membranas celulares microbianas, interrumpiendo su integridad y provocando la muerte celular. El compuesto también interfiere con las vías enzimáticas esenciales para la supervivencia microbiana .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that it is soluble in inorganic acids, organic solvents, and alcohols, but insoluble in water . It is also known to have antimicrobial, anti-inflammatory, and anesthetic effects . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it has a certain level of toxicity and can cause allergic reactions when in contact with the skin . It may also cause irritation to the eyes and respiratory system . Long-term or large-scale exposure may cause damage to the liver and kidneys .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2-Etil-6-metilfenol se puede sintetizar mediante la oxidación catalítica de ácido carboxílico alcalino del tolueno . Este método implica el uso de una base y un catalizador de ácido carboxílico para facilitar el proceso de oxidación.
Métodos de producción industrial
La producción industrial de 2-Etil-6-metilfenol generalmente implica la misma ruta sintética que se mencionó anteriormente, con optimización para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Etil-6-metilfenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados fenólicos.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir varios sustituyentes en el anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones específicas.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Compuestos fenólicos reducidos.
Sustitución: Compuestos fenólicos halogenados, nitrados y sulfonados.
Comparación Con Compuestos Similares
El 2-Etil-6-metilfenol se puede comparar con otros compuestos similares como:
o-Cresol (2-metilfenol): Estructura similar pero carece del grupo etilo.
p-Cresol (4-metilfenol): Isómero con el grupo metilo en la posición para.
m-Cresol (3-metilfenol): Isómero con el grupo metilo en la posición meta.
Singularidad
La presencia de ambos grupos etilo y metilo en el 2-Etil-6-metilfenol proporciona propiedades químicas y reactividad únicas en comparación con sus isómeros. Esto lo hace particularmente valioso en aplicaciones industriales y de investigación específicas .
Propiedades
IUPAC Name |
2-ethyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRFAQIWQFQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25750-50-9 | |
| Record name | Poly(2-methyl-6-ethyl-1,4-phenylene ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80168596 | |
| Record name | Phenol, 2-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-64-5 | |
| Record name | 2-Ethyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-ethyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-6-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-6-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359WUC62RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-ethyl-6-methylphenol be synthesized using transition metal catalysts?
A1: Research demonstrates that this compound can be synthesized from 2,6-dimethyl-substituted anisoles using a multi-step reaction mediated by a TpMe2Ir(III) complex. [] This reaction involves the activation and rearrangement of C-H, C-C, and C-O bonds within the anisole molecule. Interestingly, when using 13C-labeled anisoles (ArO13CH3), the 13C label is found distributed across both ethyl carbon atoms in the final product, with a preference for the terminal position. This suggests a complex reaction mechanism with potential rearrangements occurring during the process. [] You can learn more about this specific research here:
Q2: How can the presence of this compound be identified in complex materials like vulcanized rubber?
A2: this compound serves as a key marker for the presence of t-butylphenol acetylene condensed (TBPA) resin in vulcanized rubber. This resin, often incorporated to enhance material properties, contains characteristic methyl-methine linkages between phenolic rings. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/mS) analysis of vulcanized rubber reveals a diagnostic mass spectrum peak at m/z 192, corresponding to this compound. [] This peak arises from the thermal cleavage of the methyl-methine linkages within the TBPA resin during pyrolysis, making it a reliable indicator for the presence of this specific resin in the material. Learn more about this analytical approach here:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

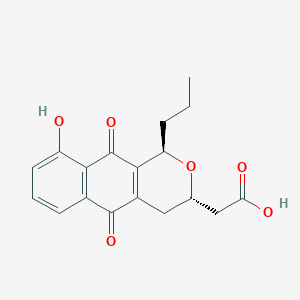


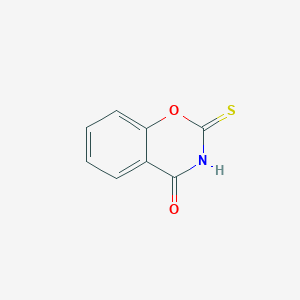


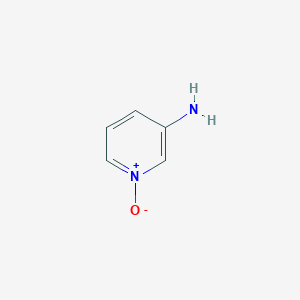
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
